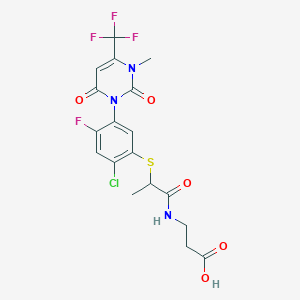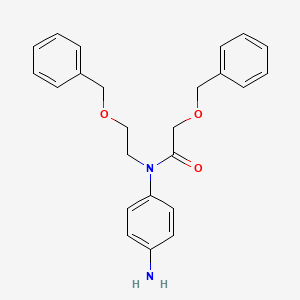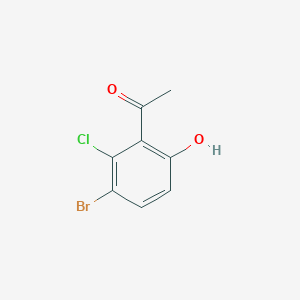
beta,2-Dihydroxybenzenepropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,2-Dihydroxybenzenepropanoic Acid is an organic compound that belongs to the class of dihydroxybenzoic acids. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a propanoic acid side chain. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta,2-Dihydroxybenzenepropanoic Acid can be synthesized through several methods. One common synthetic route involves the Kolbe-Schmitt reaction, where resorcinol is treated with carbon dioxide under high pressure and temperature in the presence of a base, typically sodium hydroxide . This reaction yields the desired dihydroxybenzoic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same Kolbe-Schmitt reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Beta,2-Dihydroxybenzenepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Beta,2-Dihydroxybenzenepropanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Beta,2-Dihydroxybenzenepropanoic Acid exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The carboxyl group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic Acid: Another dihydroxybenzoic acid with hydroxyl groups at different positions.
3,4-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups at the 3 and 4 positions.
Salicylic Acid: Contains a hydroxyl group and a carboxyl group but lacks the second hydroxyl group.
Uniqueness
Beta,2-Dihydroxybenzenepropanoic Acid is unique due to the specific positioning of its hydroxyl groups and the propanoic acid side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-hydroxy-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) |
InChI Key |
NPHUVMKODADFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)

![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)
![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)



![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
